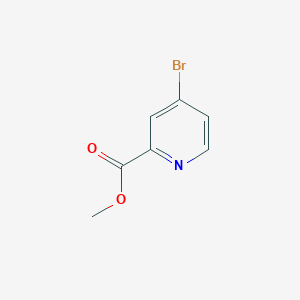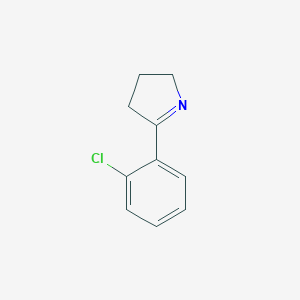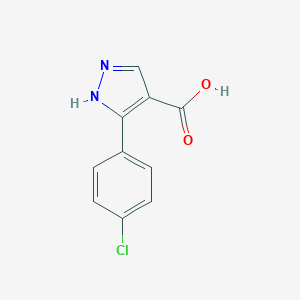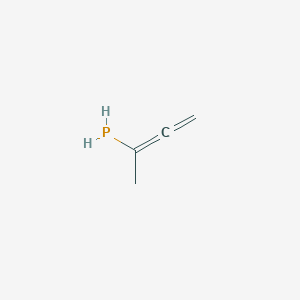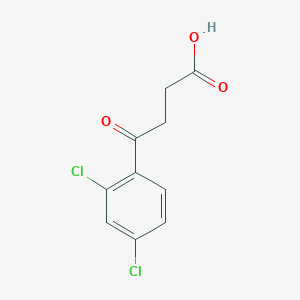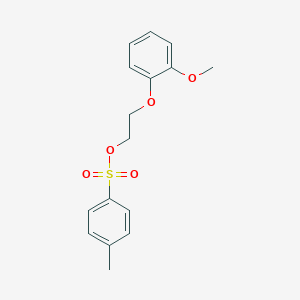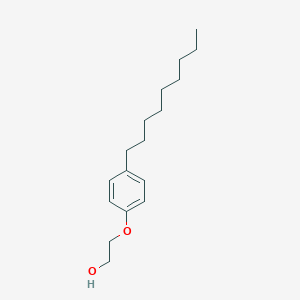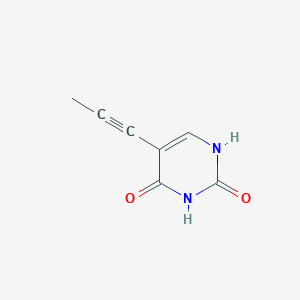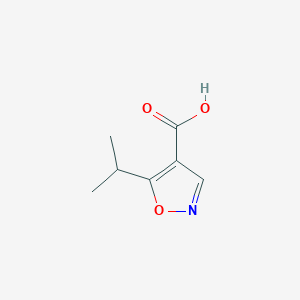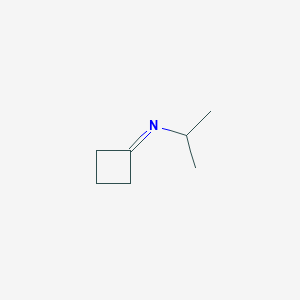![molecular formula C19H20FN3O3 B144641 1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid CAS No. 138808-76-1](/img/structure/B144641.png)
1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid is a synthetic compound that has been extensively studied for its potential as an antibacterial agent. It belongs to the class of quinolone antibiotics and is commonly referred to as CPFX. The compound has shown promising results in laboratory experiments and has been the subject of numerous scientific studies.
Mecanismo De Acción
The mechanism of action of CPFX involves the inhibition of bacterial DNA synthesis. CPFX targets the bacterial enzyme, DNA gyrase, which is responsible for unwinding the DNA during replication. By inhibiting DNA gyrase, CPFX prevents bacterial DNA from replicating, ultimately leading to bacterial death.
Efectos Bioquímicos Y Fisiológicos
CPFX has been shown to have a number of biochemical and physiological effects. In addition to its antibacterial properties, CPFX has been found to have anti-inflammatory effects and has been studied as a potential treatment for inflammatory bowel disease. CPFX has also been shown to have antioxidant properties and has been studied for its potential as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPFX has a number of advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. CPFX is also highly soluble in water, making it easy to work with in laboratory settings. However, CPFX does have some limitations for use in laboratory experiments. It is a relatively complex compound that requires specialized equipment and expertise to synthesize. Additionally, CPFX can be expensive to produce, which may limit its use in certain research settings.
Direcciones Futuras
There are a number of future directions for research on CPFX. One area of interest is the development of new synthetic methods for CPFX that are more efficient and cost-effective. Another area of interest is the study of CPFX as a potential treatment for antibiotic-resistant infections. Additionally, CPFX has shown promise as a neuroprotective agent, and further research is needed to explore its potential in this area.
Métodos De Síntesis
The synthesis of CPFX involves a multi-step process that starts with the preparation of the key intermediate, 7-amino-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid. This intermediate is then reacted with the chiral amine, (1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptane, to form CPFX. The synthesis of CPFX is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
CPFX has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of bacteria, including gram-negative and gram-positive bacteria. CPFX has also been found to be effective against bacteria that are resistant to other antibiotics, making it a promising candidate for the treatment of antibiotic-resistant infections.
Propiedades
Número CAS |
138808-76-1 |
|---|---|
Nombre del producto |
1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid |
Fórmula molecular |
C19H20FN3O3 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H20FN3O3/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26)/t11-,12-/m1/s1 |
Clave InChI |
QMLVECGLEOSESV-VXGBXAGGSA-N |
SMILES isomérico |
C[NH+]1C[C@H]2C[C@@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)[O-])C5CC5)F |
SMILES |
CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F |
SMILES canónico |
C[NH+]1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)[O-])C5CC5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



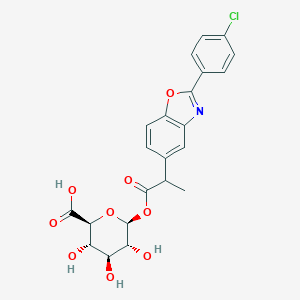
![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)
